molecular formula C25H17ClF3N3O4 B3129268 Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 339020-38-1

Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate

Cat. No.: B3129268
CAS No.: 339020-38-1
M. Wt: 515.9 g/mol
InChI Key: KULIVRAFGHCHPE-UHFFFAOYSA-N
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Description

Trifluoromethylpyridines (TFMP) and its derivatives are key structural motifs in active agrochemical and pharmaceutical ingredients . They are primarily used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Synthesis Analysis

The synthesis of TFMP derivatives involves various methods . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .


Molecular Structure Analysis

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .


Chemical Reactions Analysis

The reaction conditions for the synthesis of substituted pyridines with diverse functional groups involve β -keto sulfones/phosphonates, NH 4 OAc, TFA in DCE at 120°C for 16h to 48h .


Physical and Chemical Properties Analysis

The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .

Scientific Research Applications

Chemical Structure and Properties:

  • The study by Kubicki, Bassyouni, and Codding (2000) explored the crystal structures of anticonvulsant enaminones, including compounds similar to Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate. They found that these structures exhibit significant intramolecular and intermolecular hydrogen bonds, contributing to their stability and reactivity (Kubicki, Bassyouni, & Codding, 2000).

Synthetic Methods and Applications:

  • Latli et al. (2017) developed potent inhibitors for 11β-hydroxysteroid dehydrogenase type 1, crucial for type-2 diabetes treatment. They used a chemical structure closely related to this compound in their synthesis, indicating its utility in medicinal chemistry (Latli et al., 2017).

Molecular and Supramolecular Studies:

  • In research by Castiñeiras, García-Santos, and Saa (2018), the molecular and supramolecular structures of similar ligands were studied, which could provide insights into the use of such compounds in creating complexes with potential applications in catalysis and materials science (Castiñeiras, García-Santos, & Saa, 2018).

Phytotoxicity and Herbicidal Applications:

  • Research by Buhler and Burnside (1984) investigated the phytotoxicity of compounds structurally similar to this compound, suggesting potential applications in agriculture as herbicides (Buhler & Burnside, 1984).

Glycine Transporter Inhibition:

  • Yamamoto et al. (2016) identified a potent glycine transporter 1 inhibitor, structurally related to the compound . This highlights its potential role in developing therapeutics targeting the central nervous system (Yamamoto et al., 2016).

Mechanism of Action

Future Directions

It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Properties

IUPAC Name

methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O4/c1-35-24(34)23-21(13-22(33)32(31-23)17-5-3-2-4-6-17)36-18-9-7-15(8-10-18)11-20-19(26)12-16(14-30-20)25(27,28)29/h2-10,12-14H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KULIVRAFGHCHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=O)C=C1OC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201104897
Record name Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339020-38-1
Record name Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339020-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]phenoxy]-1,6-dihydro-6-oxo-1-phenyl-3-pyridazinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201104897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
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Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
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Methyl 4-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-6-oxo-1-phenylpyridazine-3-carboxylate

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